

Inter-laboratory study on Isobutyranilide analysis

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Compound of Interest

Compound Name: *Isobutyranilide*

CAS No.: 4406-41-1

Cat. No.: B1607330

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An Inter-laboratory study was conducted to evaluate the performance of various analytical methods for the quantification of **Isobutyranilide**, a compound of interest in pharmaceutical and agricultural research. This guide provides a comprehensive comparison of the methodologies employed, supported by experimental data from the participating laboratories. The objective is to offer researchers, scientists, and drug development professionals a clear and concise overview of the reliability and reproducibility of common analytical techniques for **Isobutyranilide** analysis.

Comparison of Analytical Methods

Two primary analytical methods were evaluated in this inter-laboratory study: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods was assessed based on key validation parameters such as linearity, accuracy (recovery), and precision (repeatability and reproducibility).

Table 1: Comparison of Analytical Method Performance Characteristics

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatography (HPLC-UV)
Principle	Separation based on volatility and mass-to-charge ratio	Separation based on polarity and differential distribution
Limit of Detection (LOD)	0.01 mg/kg	0.05 mg/kg
Limit of Quantitation (LOQ)	0.03 mg/kg	0.15 mg/kg
**Linearity (R ²) **	> 0.995	> 0.99
Mean Recovery (%)	95.8%	92.5%
Repeatability (RSDr)	< 5%	< 8%
Reproducibility (RSDR)	< 10%	< 15%

Inter-laboratory Study Results

A proficiency test was conducted among ten laboratories to assess their ability to accurately quantify **Isobutyranilide** in a spiked rice sample. The assigned value for the proficiency test sample was 0.50 mg/kg. The performance of each laboratory was evaluated using z-scores, which indicate how many standard deviations a result is from the assigned value.^[1] A z-score between -2 and 2 is generally considered satisfactory.^[1]

Table 2: Results of the Inter-laboratory Proficiency Test for **Isobutyranilide** in Rice

Laboratory ID	Method Used	Reported Value (mg/kg)	z-score	Performance
Lab 01	GC-MS	0.52	0.4	Satisfactory
Lab 02	HPLC-UV	0.45	-1.0	Satisfactory
Lab 03	GC-MS	0.48	-0.4	Satisfactory
Lab 04	HPLC-UV	0.55	1.0	Satisfactory
Lab 05	GC-MS	0.49	-0.2	Satisfactory
Lab 06	HPLC-UV	0.43	-1.4	Satisfactory
Lab 07	GC-MS	0.53	0.6	Satisfactory
Lab 08	HPLC-UV	0.58	1.6	Satisfactory
Lab 09	GC-MS	0.47	-0.6	Satisfactory
Lab 10	HPLC-UV	0.39	-2.2	Unsatisfactory

Note: The z-scores were calculated using a standard deviation for proficiency assessment of 0.05 mg/kg.

Experimental Protocols

Detailed methodologies for the analytical methods evaluated in this study are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

1. Sample Preparation (QuEChERS Method)

- Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile extract).
- Add to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA).
- Vortex for 30 seconds.
- Centrifuge at 10000 rpm for 2 minutes.
- Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumental Conditions

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions Monitored for **Isobutyranilide**: m/z 163, 120, 93.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation

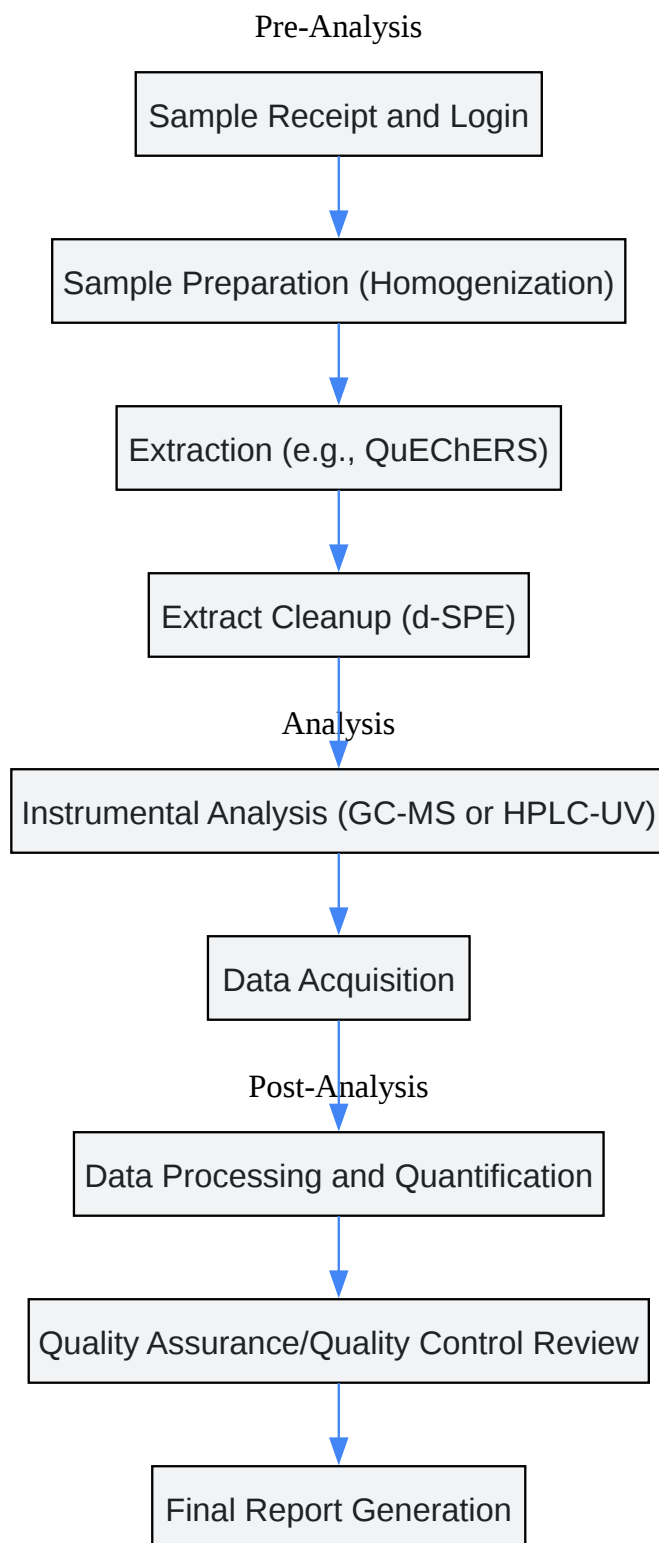
- Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.
- Add 20 mL of a mixture of acetonitrile and water (80:20, v/v).
- Shake for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

2. HPLC-UV Instrumental Conditions

- Column: C18 column (150 mm x 4.6 mm, 5 μm particle size) or equivalent.
- Mobile Phase: Acetonitrile and water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL .
- Column Temperature: 30°C.
- UV Detection Wavelength: 240 nm.

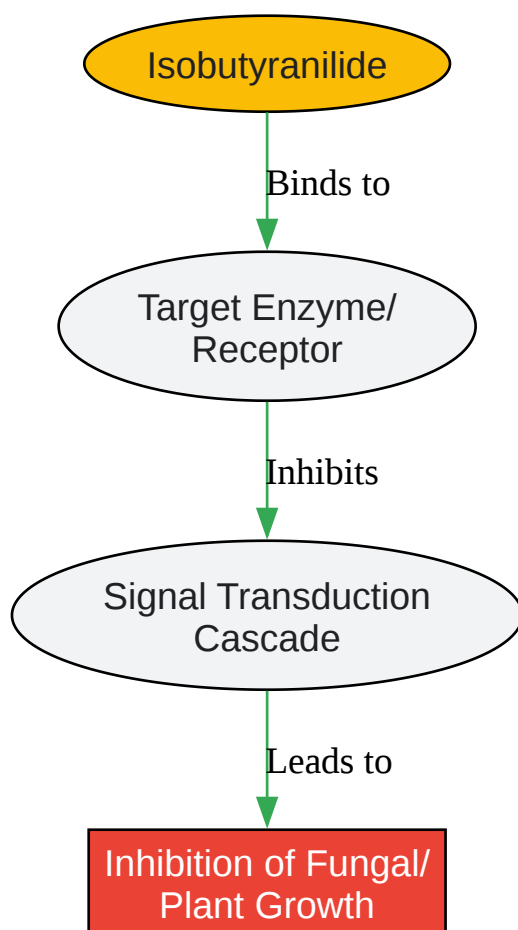
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for **Isobutyranilide** analysis in a laboratory setting and a conceptual signaling pathway for its potential mode of action as a pesticide.



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Caption: General laboratory workflow for **Isobutyranilide** analysis.



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References

- 1. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
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